molecular formula C29H26N4O4 B15000391 ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B15000391
M. Wt: 494.5 g/mol
InChI Key: XONTVUHSFBYQDW-UHFFFAOYSA-N
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Description

Ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework, which includes a naphthalene moiety and a triazatricyclo system

Preparation Methods

The synthesis of ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazatricyclo framework: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the naphthalene moiety: This step involves the incorporation of the naphthalene-1-carbonyl group into the triazatricyclo system.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene moiety, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds such as:

  • Ethyl 7-(3-ethoxypropyl)-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .
  • Ethyl 7-butyl-11-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .

These compounds share a similar triazatricyclo framework but differ in the substituents attached to the core structure. The unique properties of this compound arise from its specific substituents, which influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C29H26N4O4

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C29H26N4O4/c1-3-5-16-33-25-22(28(35)32-17-9-8-15-24(32)30-25)18-23(29(36)37-4-2)26(33)31-27(34)21-14-10-12-19-11-6-7-13-20(19)21/h6-15,17-18H,3-5,16H2,1-2H3

InChI Key

XONTVUHSFBYQDW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)OCC)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

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